1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is an organic compound that features a chlorophenyl group, a thiophene ring, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final assembly: The final step would involve linking the different moieties together, possibly through thioether formation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(thiophen-2-yl)ethanone: Lacks the oxazole ring.
1-(4-Chlorophenyl)-2-(4-tosyloxazol-5-yl)ethanone: Lacks the thiophene ring.
1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-oxazol-5-yl)thio)ethanone: Lacks the tosyl group.
Uniqueness
1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in the similar compounds listed above.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4S3/c1-14-4-10-17(11-5-14)31(26,27)21-22(28-20(24-21)19-3-2-12-29-19)30-13-18(25)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALLNDWVIHWLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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